molecular formula C8H9ClN2O2 B13311770 4-chloro-N-ethyl-3-nitroaniline

4-chloro-N-ethyl-3-nitroaniline

Cat. No.: B13311770
M. Wt: 200.62 g/mol
InChI Key: PLPSKERNYGVTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-ethyl-3-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, an ethyl group at the nitrogen atom, and a nitro group at the 3-position. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-3-nitroaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-3-nitroaniline undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: 4-chloro-N-ethyl-3-aminoaniline.

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-N-ethyl-3-nitroaniline when using sodium methoxide.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-nitroaniline depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-ethyl-3-nitroaniline is unique due to the presence of all three substituents (chlorine, nitro, and ethyl groups), which confer specific chemical properties and reactivity that are not present in the similar compounds listed above.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

4-chloro-N-ethyl-3-nitroaniline

InChI

InChI=1S/C8H9ClN2O2/c1-2-10-6-3-4-7(9)8(5-6)11(12)13/h3-5,10H,2H2,1H3

InChI Key

PLPSKERNYGVTFK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.